molecular formula C10H13ClO2 B14844713 2-(Tert-butoxy)-3-chlorophenol

2-(Tert-butoxy)-3-chlorophenol

Cat. No.: B14844713
M. Wt: 200.66 g/mol
InChI Key: DMPHCKAIUVVSJA-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-3-chlorophenol is an organic compound that features a tert-butoxy group and a chlorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-3-chlorophenol typically involves the introduction of the tert-butoxy group and the chlorine atom onto a phenol ring. One common method is the reaction of 3-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Reagents: 3-chlorophenol, tert-butyl alcohol

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Solvent: Organic solvent (e.g., dichloromethane)

    Temperature: Room temperature to moderate heating

    Reaction Time: Several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxy group into the phenol ring, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-3-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form the corresponding phenol.

    Substitution: The tert-butoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products

Scientific Research Applications

2-(Tert-butoxy)-3-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-3-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, while the chlorine atom can affect its reactivity and stability. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butoxy)-6-chloropyridine
  • 2-(Tert-butoxy)pyridine
  • 2-Butoxyethanol

Uniqueness

2-(Tert-butoxy)-3-chlorophenol is unique due to the specific positioning of the tert-butoxy group and the chlorine atom on the phenol ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

3-chloro-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13ClO2/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3

InChI Key

DMPHCKAIUVVSJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1Cl)O

Origin of Product

United States

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